

physical and chemical characteristics of linoleyl linoleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linoleyl linoleate*

Cat. No.: *B15601571*

[Get Quote](#)

Linoleyl Linoleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl linoleate is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, food science, and pharmaceuticals. It is formed from the esterification of linoleyl alcohol with linoleic acid, both of which are derived from the essential omega-6 fatty acid, linoleic acid. This technical guide provides an in-depth overview of the physical and chemical characteristics of **linoleyl linoleate**, detailed experimental protocols for its analysis, and insights into its potential biological roles and applications in drug development.

Physical and Chemical Characteristics

Precise experimental data for the physical and chemical properties of **linoleyl linoleate** are not extensively available in the public domain. However, by examining data from structurally similar compounds, such as other wax esters and methyl linoleate, we can infer its likely characteristics.

Table 1: Summary of Physical and Chemical Properties of Linoleyl Linoleate and Related Compounds

Property	Linoleyl Linoleate (Predicted/Inferred)	Methyl Linoleate (for comparison)	Oleyl Linoleate (for comparison)	Source
Molecular Formula	<chem>C36H64O2</chem>	<chem>C19H34O2</chem>	<chem>C36H66O2</chem>	[1]
Molecular Weight	528.9 g/mol	294.47 g/mol	530.91 g/mol	[1]
Physical State	Liquid at room temperature	Liquid	Liquid	[2]
Melting Point	< 0 °C (Unsaturated wax esters have lower melting points)	-35 °C	Not available	[2] [3]
Boiling Point	High, likely > 350 °C at atmospheric pressure	192 °C at 4 mmHg	595.5 ± 39.0 °C (Predicted)	[2] [4]
Density	-0.87 - 0.89 g/cm³ (inferred from similar lipids)	0.889 g/mL at 25 °C	0.874 ± 0.06 g/cm³ (Predicted)	[1]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and hexane.	Soluble in DMF, fat solvents, oils.	Soluble in organic solvents.	[5]
logP (o/w)	High (indicative of lipophilicity)	6.82	15.867 (est)	[2]

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol is adapted from standard methods for determining the melting point of waxes and lipids.[6][7][8]

Objective: To determine the temperature at which **linoleyl linoleate** transitions from a solid to a liquid state.

Materials:

- **Linoleyl linoleate** sample
- Capillary tubes (open at both ends)
- Melting point apparatus or Thiele tube
- Heating oil (e.g., mineral oil, silicone oil)
- Thermometer (calibrated)
- Cooling bath (ice-water mixture)

Procedure:

- If the **linoleyl linoleate** sample is liquid at room temperature, it must be solidified first by cooling.
- Introduce the solidified sample into a capillary tube to a depth of about 10 mm.
- Cool the charged capillary tube in an ice-water bath for at least 2 hours to ensure complete solidification.
- Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- Immerse the thermometer and capillary tube assembly into a heating bath (Thiele tube or melting point apparatus). The top of the sample should be below the surface of the heating oil.

- Heat the bath slowly with constant stirring, at a rate of approximately 1-2 °C per minute as the melting point is approached.
- The melting point is the temperature at which the substance becomes completely liquid. Record the temperature range from the first sign of melting to the complete liquefaction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is a general guideline for the analysis of wax esters like **linoleyl linoleate**.[\[9\]](#)[\[10\]](#) [\[11\]](#)

Objective: To identify and quantify **linoleyl linoleate** and to assess its purity.

Materials:

- **Linoleyl linoleate** sample
- Hexane (or another suitable organic solvent)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- High-temperature capillary column (e.g., DB-1ht, HP-5ms)
- Helium (carrier gas)
- Internal standard (optional, for quantification)

Procedure:

- Sample Preparation: Dissolve a known amount of the **linoleyl linoleate** sample in hexane to a concentration of 0.1–1.0 mg/mL. If an internal standard is used, add it to the sample solution at a known concentration.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to a high value suitable for wax esters, typically around 350-390°C. A splitless or split injection can be used.

- Oven Temperature Program:
 - Initial temperature: 120°C
 - Ramp 1: 15°C/min to 240°C
 - Ramp 2: 8°C/min to 390°C, hold for 6 minutes.
- Carrier Gas: Use helium at a constant flow rate (e.g., 1.5 mL/min).
- Mass Spectrometer:
 - Set the transfer line temperature to around 250°C.
 - Set the ion source temperature to approximately 230°C.
 - Acquire data in electron ionization (EI) mode, scanning a mass range of m/z 50-700.
- Injection and Analysis: Inject 1 μ L of the prepared sample into the GC-MS system.
- Data Analysis: Identify the **linoleyl linoleate** peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments corresponding to the linoleyl acylium ion and fragments related to the linoleyl alcohol moiety. Quantify the compound by comparing its peak area to that of a calibration curve or an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for obtaining ^1H and ^{13}C NMR spectra of **linoleyl linoleate**.^[2]

Objective: To confirm the chemical structure of **linoleyl linoleate**.

Materials:

- **Linoleyl linoleate** sample
- Deuterated chloroform (CDCl_3)
- NMR spectrometer

- NMR tubes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the **linoleyl linoleate** sample in about 0.6 mL of CDCl_3 in an NMR tube.

- ^1H NMR Spectroscopy:

- Acquire the ^1H NMR spectrum.

- Expected Signals:

- Multiplets around 5.3-5.4 ppm corresponding to the vinyl protons (- $\text{CH}=\text{CH}-$).
 - A triplet around 4.05 ppm for the methylene protons adjacent to the ester oxygen (- $\text{O}-\text{CH}_2-$).
 - A triplet around 2.77 ppm for the bis-allylic protons (= $\text{CH}-\text{CH}_2-\text{CH}=$).
 - A triplet around 2.3 ppm for the methylene protons alpha to the carbonyl group (- $\text{CH}_2-\text{COO}-$).
 - Multiplets around 2.05 ppm for the allylic protons (- $\text{CH}_2-\text{CH}=$).
 - A broad signal around 1.3 ppm for the methylene protons in the fatty acid chains.
 - A triplet around 0.88 ppm for the terminal methyl protons (- CH_3).

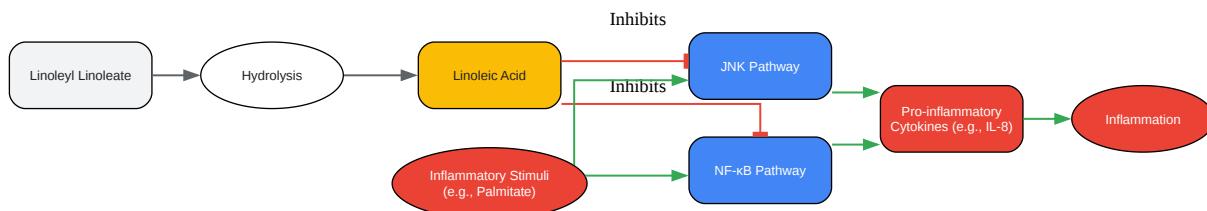
- ^{13}C NMR Spectroscopy:

- Acquire the ^{13}C NMR spectrum.

- Expected Signals:

- A signal around 174 ppm for the carbonyl carbon of the ester.
 - Signals in the range of 127-131 ppm for the olefinic carbons.

- A signal around 64 ppm for the methylene carbon attached to the ester oxygen.
- Signals for the various methylene carbons in the aliphatic chains (typically between 22-35 ppm).
- A signal around 14 ppm for the terminal methyl carbon.

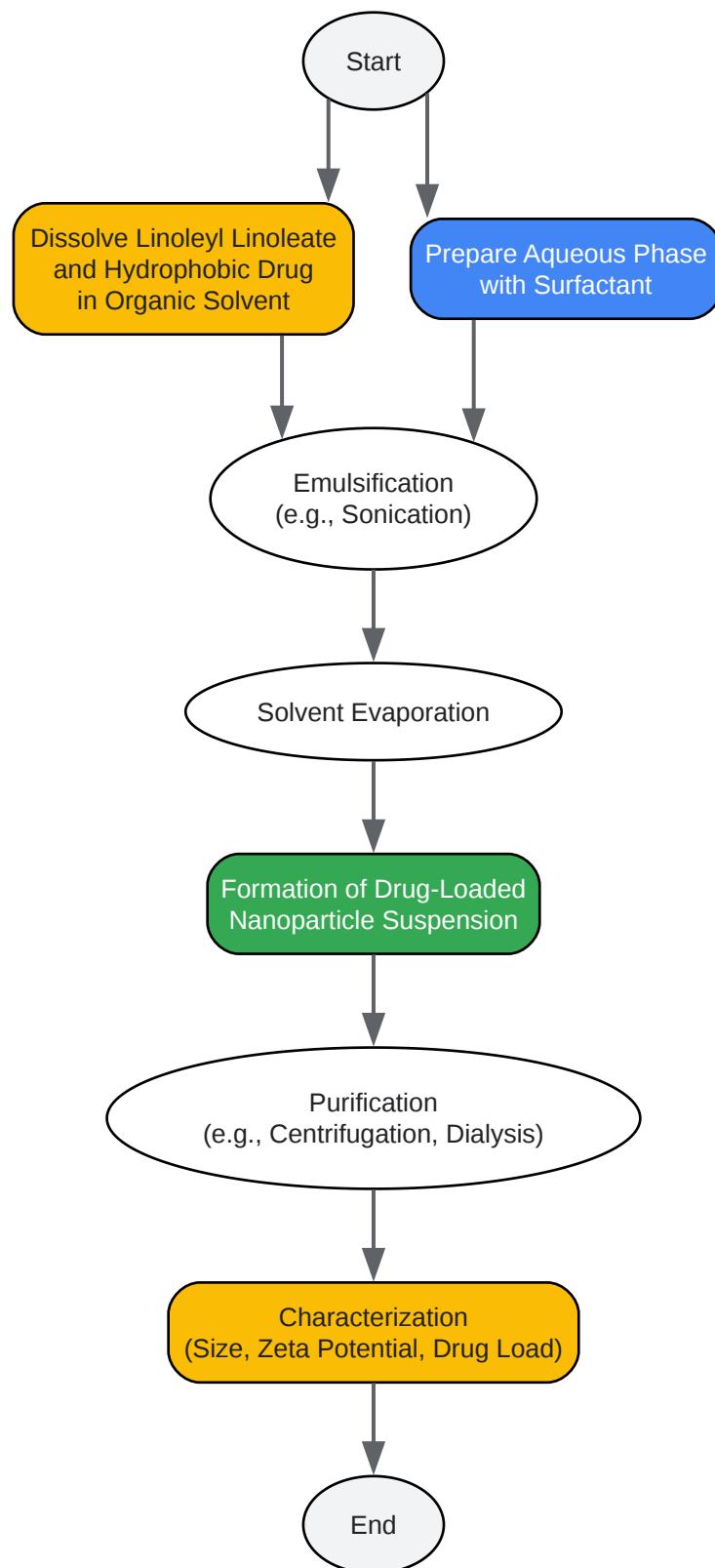

Signaling Pathways and Biological Relevance

While direct signaling pathways for **linoleyl linoleate** are not well-established, its constituent, linoleic acid, is a known precursor to a variety of signaling molecules and can modulate inflammatory pathways. It is plausible that **linoleyl linoleate** exerts its biological effects through its hydrolysis to linoleic acid and linoleyl alcohol.

Linoleic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, which are potent lipid mediators involved in inflammation and immune responses. Furthermore, linoleic acid and its metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[\[12\]](#)[\[13\]](#)[\[14\]](#)

One potential anti-inflammatory mechanism of linoleate is the suppression of pro-inflammatory cytokine production, such as interleukin-8 (IL-8), by inhibiting the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[\[12\]](#)

Diagram: Proposed Anti-Inflammatory Signaling Pathway of Linoleyl Linoleate Metabolites


[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory action of linoleic acid derived from **linoleyl linoleate**.

Applications in Drug Development

The amphiphilic nature of lipids like **linoleyl linoleate** makes them attractive candidates for the development of novel drug delivery systems.[15][16][17] By encapsulating therapeutic agents within lipid-based nanoparticles, it is possible to enhance drug solubility, improve bioavailability, and achieve controlled release.

Diagram: Experimental Workflow for Drug-Loaded Nanoparticle Formulation

[Click to download full resolution via product page](#)

Caption: Workflow for formulating drug-loaded nanoparticles using **linoleyl linoleate**.

Conclusion

Linoleyl linoleate is a wax ester with significant potential in various scientific applications.

While a comprehensive dataset of its physical and chemical properties is yet to be fully established, its characteristics can be inferred from related compounds. The experimental protocols outlined in this guide provide a framework for the detailed analysis of this molecule. Furthermore, its biological activities, likely mediated through its hydrolysis to linoleic acid, suggest promising avenues for research, particularly in the fields of inflammation and drug delivery. Further investigation into the specific signaling pathways and formulation strategies will be crucial in unlocking the full potential of **linoleyl linoleate** in therapeutic and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 17673-59-5 CAS MSDS (OLEYL LINOLEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Methyl linoleate | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 112-63-0 CAS MSDS (METHYL LINOLEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Melting point - WaxPedia [waxpedia.org]
- 7. ajer.org [ajer.org]
- 8. studylib.net [studylib.net]
- 9. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Administration of Linoleoylethanolamide Reduced Weight Gain, Dyslipidemia, and Inflammation Associated with High-Fat-Diet-Induced Obesity [mdpi.com]
- 14. Administration of Linoleoylethanolamide Reduced Weight Gain, Dyslipidemia, and Inflammation Associated with High-Fat-Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical characteristics of linoleyl linoleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601571#physical-and-chemical-characteristics-of-linoleyl-linoleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com